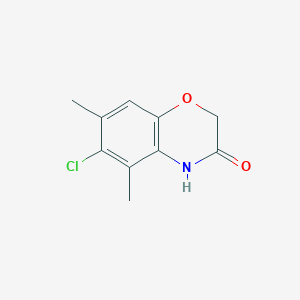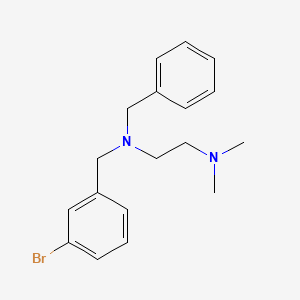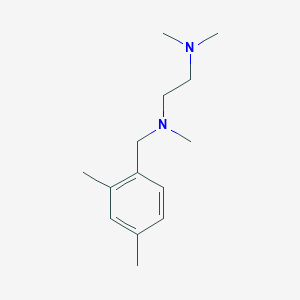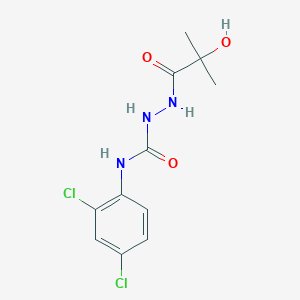![molecular formula C20H21N3O2 B5815261 2-isobutyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5815261.png)
2-isobutyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-isobutyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide, also known as IQ-1S, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. It belongs to the class of hydrazide derivatives and has been found to exhibit promising pharmacological properties.
作用機序
The mechanism of action of 2-isobutyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide is not fully understood, but it is believed to act by inhibiting the activity of the NF-κB signaling pathway. This pathway plays a crucial role in regulating the immune response and inflammation. By inhibiting this pathway, this compound can reduce inflammation and enhance the immune response.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the expression of various genes involved in inflammation, cell proliferation, and apoptosis. It has also been found to increase the production of pro-inflammatory cytokines and chemokines, which are essential for the immune response. Additionally, this compound has been shown to enhance the activity of natural killer cells and T cells, which play a crucial role in fighting cancer and infections.
実験室実験の利点と制限
One of the main advantages of 2-isobutyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide is its high potency and specificity towards the NF-κB signaling pathway. This makes it an ideal tool for studying the role of this pathway in various disease conditions. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research involving 2-isobutyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide. One area of interest is its potential applications in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. This compound has also been shown to enhance the efficacy of chemotherapy drugs, and further studies are needed to explore its potential as a combination therapy for cancer. Additionally, this compound can be used as a tool to study the role of the NF-κB signaling pathway in various disease conditions, which can lead to the development of novel therapeutics.
In conclusion, this compound is a promising compound with potential applications in various fields of biomedical research. Its high potency and specificity towards the NF-κB signaling pathway make it an ideal tool for studying the role of this pathway in disease conditions. Further research is needed to explore its full potential and develop novel therapeutics based on its pharmacological properties.
合成法
2-isobutyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide can be synthesized using a simple and efficient method involving the condensation of 2-isobutyl-4-chloroquinoline with furfural and hydrazine hydrate. The reaction takes place in the presence of a catalyst and yields this compound with high purity and yield.
科学的研究の応用
2-isobutyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide has been extensively studied for its potential applications in various fields of biomedical research. It has been found to exhibit potent anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has also been shown to modulate the immune system and enhance the efficacy of chemotherapy drugs.
特性
IUPAC Name |
N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-(2-methylpropyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13(2)10-15-11-18(17-6-4-5-7-19(17)22-15)20(24)23-21-12-16-9-8-14(3)25-16/h4-9,11-13H,10H2,1-3H3,(H,23,24)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFONCQBUWKYSW-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-2-[(pyridin-3-ylmethyl)thio]-4-(2-thienyl)nicotinonitrile](/img/structure/B5815180.png)







![1-[(2-pyridinylthio)acetyl]indoline](/img/structure/B5815242.png)

![N-{2-methoxy-5-[(trifluoromethyl)sulfonyl]phenyl}acetamide](/img/structure/B5815260.png)
![3-[2-(3-bromophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5815263.png)
![5,5-dimethyl-3-(4-methylphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5815268.png)
![2-ethoxy-4-{2-[(5-methyl-3-thienyl)carbonyl]carbonohydrazonoyl}phenyl acetate](/img/structure/B5815276.png)